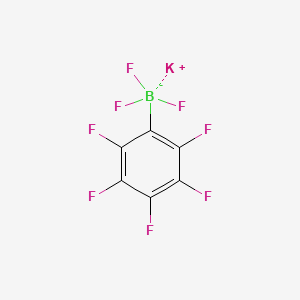
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a formylhydroxylamine derivative with a suitable amide precursor . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to a variety of functionalized products.
科学研究应用
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules and as a building block for the development of new materials . In biology, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of metalloproteinases and other metalloenzymes .
In medicine, Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) is investigated for its potential therapeutic applications, including its role as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
In industry, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) involves its interaction with specific molecular targets, particularly metalloenzymes . The compound acts as a chelating agent, binding to the metal ions in the active site of the enzyme and inhibiting its activity. This inhibition can lead to a decrease in the catalytic activity of the enzyme, thereby affecting various biochemical pathways and processes.
The molecular targets of this compound include metalloproteinases, which are involved in the degradation of extracellular matrix components, and other metalloenzymes that play critical roles in cellular metabolism and signaling . By inhibiting these enzymes, Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) can modulate various physiological and pathological processes.
相似化合物的比较
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) can be compared with other similar compounds, such as hydroxamic acids and their derivatives . These compounds share a common functional group, the hydroxamic acid moiety, which is responsible for their chelating properties and enzyme inhibitory activity.
Similar compounds include:
- Hydroxamic acid
- N-methylhydroxamic acid
- N-phenylhydroxamic acid
Compared to these compounds, Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) exhibits unique structural features, such as the presence of a carbamoyl group and a methylpropyl substituent, which may contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
14525-74-7 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-[formyl(hydroxy)amino]-3-methylbutanamide |
InChI |
InChI=1S/C6H12N2O3/c1-4(2)5(6(7)10)8(11)3-9/h3-5,11H,1-2H3,(H2,7,10) |
InChI 键 |
BECJBUMKKBEXHO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N)N(C=O)O |
同义词 |
Formohydroxamic acid, N-(1-carbamoyl-2-methylpropyl)- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





